Cas no 2349876-59-9 (tert-butyl (3S)-3-amino-3-(3-chlorophenyl)propanoate)

tert-butyl (3S)-3-amino-3-(3-chlorophenyl)propanoate 化学的及び物理的性質
名前と識別子
-
- EN300-27725345
- tert-butyl (3S)-3-amino-3-(3-chlorophenyl)propanoate
- 2349876-59-9
-
- インチ: 1S/C13H18ClNO2/c1-13(2,3)17-12(16)8-11(15)9-5-4-6-10(14)7-9/h4-7,11H,8,15H2,1-3H3/t11-/m0/s1
- InChIKey: KMEMQJIRJIWLFJ-NSHDSACASA-N
- ほほえんだ: ClC1=CC=CC(=C1)[C@H](CC(=O)OC(C)(C)C)N
計算された属性
- せいみつぶんしりょう: 255.1026065g/mol
- どういたいしつりょう: 255.1026065g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 263
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
tert-butyl (3S)-3-amino-3-(3-chlorophenyl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27725345-2.5g |
tert-butyl (3S)-3-amino-3-(3-chlorophenyl)propanoate |
2349876-59-9 | 95.0% | 2.5g |
$1063.0 | 2025-03-20 | |
Enamine | EN300-27725345-10g |
tert-butyl (3S)-3-amino-3-(3-chlorophenyl)propanoate |
2349876-59-9 | 10g |
$2331.0 | 2023-09-10 | ||
Enamine | EN300-27725345-5.0g |
tert-butyl (3S)-3-amino-3-(3-chlorophenyl)propanoate |
2349876-59-9 | 95.0% | 5.0g |
$1572.0 | 2025-03-20 | |
Enamine | EN300-27725345-10.0g |
tert-butyl (3S)-3-amino-3-(3-chlorophenyl)propanoate |
2349876-59-9 | 95.0% | 10.0g |
$2331.0 | 2025-03-20 | |
Enamine | EN300-27725345-5g |
tert-butyl (3S)-3-amino-3-(3-chlorophenyl)propanoate |
2349876-59-9 | 5g |
$1572.0 | 2023-09-10 | ||
Enamine | EN300-27725345-0.05g |
tert-butyl (3S)-3-amino-3-(3-chlorophenyl)propanoate |
2349876-59-9 | 95.0% | 0.05g |
$455.0 | 2025-03-20 | |
Enamine | EN300-27725345-0.1g |
tert-butyl (3S)-3-amino-3-(3-chlorophenyl)propanoate |
2349876-59-9 | 95.0% | 0.1g |
$476.0 | 2025-03-20 | |
Enamine | EN300-27725345-0.5g |
tert-butyl (3S)-3-amino-3-(3-chlorophenyl)propanoate |
2349876-59-9 | 95.0% | 0.5g |
$520.0 | 2025-03-20 | |
Enamine | EN300-27725345-0.25g |
tert-butyl (3S)-3-amino-3-(3-chlorophenyl)propanoate |
2349876-59-9 | 95.0% | 0.25g |
$498.0 | 2025-03-20 | |
Enamine | EN300-27725345-1.0g |
tert-butyl (3S)-3-amino-3-(3-chlorophenyl)propanoate |
2349876-59-9 | 95.0% | 1.0g |
$541.0 | 2025-03-20 |
tert-butyl (3S)-3-amino-3-(3-chlorophenyl)propanoate 関連文献
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
tert-butyl (3S)-3-amino-3-(3-chlorophenyl)propanoateに関する追加情報
tert-butyl (3S)-3-amino-3-(3-chlorophenyl)propanoate (CAS No. 2349876-59-9): A Comprehensive Overview of Its Properties and Applications
The compound tert-butyl (3S)-3-amino-3-(3-chlorophenyl)propanoate (CAS No. 2349876-59-9) is a chiral intermediate of significant interest in pharmaceutical and organic synthesis. Its unique structural features, including the tert-butyl ester group and the (3S)-3-amino moiety, make it a versatile building block for the development of bioactive molecules. This article delves into its chemical properties, synthetic applications, and relevance in current research trends, addressing common queries from scientists and industry professionals.
Chemically, tert-butyl (3S)-3-amino-3-(3-chlorophenyl)propanoate belongs to the class of amino acid derivatives, characterized by a 3-chlorophenyl group attached to a propanoate backbone. The chiral center at the 3-position is critical for its stereoselective applications, particularly in asymmetric synthesis. Researchers often highlight its role in constructing peptide mimetics and small-molecule inhibitors, aligning with the growing demand for precision in drug design.
In the context of green chemistry and sustainable synthesis, this compound has garnered attention due to its potential for atom-efficient transformations. Recent studies explore its use in catalytic hydrogenation and enzymatic resolution, addressing the industry's shift toward eco-friendly processes. Questions like "How to optimize the yield of tert-butyl (3S)-3-amino-3-(3-chlorophenyl)propanoate?" or "What are its alternatives in chiral synthesis?" reflect the practical challenges faced by chemists.
The pharmaceutical industry values this compound for its role in synthesizing active pharmaceutical ingredients (APIs). Its 3-chlorophenyl moiety is frequently found in molecules targeting central nervous system (CNS) disorders and metabolic diseases. With the rise of personalized medicine, the demand for enantiomerically pure intermediates like tert-butyl (3S)-3-amino-3-(3-chlorophenyl)propanoate has surged, prompting innovations in continuous flow chemistry and high-throughput screening.
From a regulatory perspective, the compound's non-hazardous profile (as per standard safety data sheets) ensures compliance with global chemical safety guidelines. However, users often search for "handling precautions for amino ester derivatives" or "storage stability of tert-butyl-protected compounds", underscoring the need for clear technical documentation.
In summary, tert-butyl (3S)-3-amino-3-(3-chlorophenyl)propanoate (CAS No. 2349876-59-9) exemplifies the intersection of chiral chemistry and industrial applicability. Its relevance in drug discovery, coupled with its adaptability to modern synthetic methodologies, positions it as a key player in advancing life sciences. Future research may focus on its catalytic asymmetric synthesis or novel derivatization pathways, further expanding its utility.
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